molecular formula C19H19FN4 B1680815 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine CAS No. 180869-32-3

4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine

Cat. No.: B1680815
CAS No.: 180869-32-3
M. Wt: 322.4 g/mol
InChI Key: QBACMJFLMUCPNA-UHFFFAOYSA-N
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Description

VK-19911 is a pyridinylimidazole compound known for its potent inhibitory effects on p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its role in blocking the production of pro-inflammatory cytokines, making it a valuable candidate in the treatment of inflammatory diseases .

Preparation Methods

VK-19911 is synthesized through a multi-step process involving the formation of the pyridinylimidazole core followed by the introduction of various substituents. The synthetic route typically involves:

Industrial production methods for VK-19911 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

VK-19911 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of VK-19911.

Scientific Research Applications

VK-19911 has a wide range of scientific research applications, including:

Mechanism of Action

VK-19911 exerts its effects by specifically binding to the active site of p38 MAP kinase. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha. The inhibition of these cytokines leads to a reduction in inflammation and associated symptoms .

Comparison with Similar Compounds

Properties

CAS No.

180869-32-3

Molecular Formula

C19H19FN4

Molecular Weight

322.4 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine

InChI

InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2

InChI Key

QBACMJFLMUCPNA-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole
VK 19911
VK-19911

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
Reactant of Route 2
4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
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4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
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4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
Reactant of Route 5
4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine
Reactant of Route 6
4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine

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